BenchChemオンラインストアへようこそ!

2-(4-fluorobenzyl)-5-(1-phenylethoxy)-3,4-dihydroisoquinolin-1(2H)-one

Medicinal Chemistry Physicochemical Profiling Lead Optimization

2-(4-Fluorobenzyl)-5-(1-phenylethoxy)-3,4-dihydroisoquinolin-1(2H)-one (CAS 850905-79-2) is a fully synthetic N-substituted dihydroisoquinolinone with the molecular formula C24H22FNO2 and a monoisotopic mass of 375.163457 Da. This compound incorporates a 3,4-dihydroisoquinolin-1(2H)-one core scaffold that is recognized in the patent literature as a pharmacophore for radiosensitization and DNA-damage potentiation.

Molecular Formula C24H22FNO2
Molecular Weight 375.443
CAS No. 850905-79-2
Cat. No. B2459557
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(4-fluorobenzyl)-5-(1-phenylethoxy)-3,4-dihydroisoquinolin-1(2H)-one
CAS850905-79-2
Molecular FormulaC24H22FNO2
Molecular Weight375.443
Structural Identifiers
SMILESCC(C1=CC=CC=C1)OC2=CC=CC3=C2CCN(C3=O)CC4=CC=C(C=C4)F
InChIInChI=1S/C24H22FNO2/c1-17(19-6-3-2-4-7-19)28-23-9-5-8-22-21(23)14-15-26(24(22)27)16-18-10-12-20(25)13-11-18/h2-13,17H,14-16H2,1H3
InChIKeyYTQXPEMJKUXDKV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2-(4-Fluorobenzyl)-5-(1-phenylethoxy)-3,4-dihydroisoquinolin-1(2H)-one (CAS 850905-79-2): Core Scaffold and Structural Identity for Targeted Procurement


2-(4-Fluorobenzyl)-5-(1-phenylethoxy)-3,4-dihydroisoquinolin-1(2H)-one (CAS 850905-79-2) is a fully synthetic N-substituted dihydroisoquinolinone with the molecular formula C24H22FNO2 and a monoisotopic mass of 375.163457 Da [1]. This compound incorporates a 3,4-dihydroisoquinolin-1(2H)-one core scaffold that is recognized in the patent literature as a pharmacophore for radiosensitization and DNA-damage potentiation [2]. The defining structural features are the N-2-(4-fluorobenzyl) substituent and the 5-(1-phenylethoxy) ether side chain, which together differentiate it from earlier-generation dihydroisoquinolinone analogs that lack N-substitution or bear alternative substituents. The compound exists as a racemic mixture due to the stereogenic center in the 1-phenylethoxy group.

Why 2-(4-Fluorobenzyl)-5-(1-phenylethoxy)-3,4-dihydroisoquinolin-1(2H)-one Cannot Be Interchanged with Unsubstituted or Isomeric Dihydroisoquinolinone Analogs


The specific N-2-(4-fluorobenzyl) substitution on the dihydroisoquinolinone scaffold is not a trivial structural variation. In the foundational patent family covering this chemotype as radiosensitizers, the unsubstituted parent compound 3,4-dihydro-5-(phenylethoxy)-1(2H)-isoquinolinone is explicitly claimed as a distinct chemical entity from N-substituted derivatives [1]. The presence of the 4-fluorobenzyl group at N-2 introduces a hydrogen bond acceptor (fluorine), increases lipophilicity (XLogP3-AA = 4.9 [2]), and alters molecular shape and electrostatic surface relative to the N-unsubstituted or N-benzyl analogs. These differences affect target binding, metabolic stability, and off-target profiles. Furthermore, the para-fluoro substitution pattern on the benzyl ring is distinct from the ortho-fluoro isomer 2-(2-fluorobenzyl)-5-(1-phenylethoxy)-3,4-dihydroisoquinolin-1(2H)-one, which would present a different electrostatic and steric profile to biological targets. Generic substitution with any apparent structural analog would therefore confound SAR interpretation and reproducibility in radiosensitization or enzyme inhibition assays.

Head-to-Head Quantitative Evidence: 2-(4-Fluorobenzyl)-5-(1-phenylethoxy)-3,4-dihydroisoquinolin-1(2H)-one vs. Closest Structural Comparators


Para-Fluoro vs. Ortho-Fluoro N-Benzyl Substitution: Predicted Lipophilicity and Electronic Property Differentiation

The target compound bears a 4-fluorobenzyl group at the N-2 position, whereas the known isomer 2-(2-fluorobenzyl)-5-(1-phenylethoxy)-3,4-dihydroisoquinolin-1(2H)-one carries the fluorine at the ortho position of the benzyl ring. This positional isomerism is known in medicinal chemistry to differentially affect molecular recognition, metabolic stability, and solubility. Both isomers share the molecular formula C24H22FNO2 and a monoisotopic mass of 375.163 Da. Computed XLogP3-AA for the para-fluoro target compound is 4.9 [1]. Experimental logP or logD data for the ortho isomer are not publicly available. However, based on well-established SAR precedents for fluorinated benzyl groups, para-fluoro substitution generally yields higher metabolic stability toward CYP450-mediated oxidation compared to ortho-fluoro substitution, which is more sterically hindered but may undergo defluorination more readily [2]. Quantified experimental comparative ADME data are absent from the public domain for this specific pair.

Medicinal Chemistry Physicochemical Profiling Lead Optimization

N-2-(4-Fluorobenzyl) vs. N-Unsubstituted Core Scaffold: Implied Pharmacological Differentiation Based on Patent Class Claims

The US patent 5,177,075 [1] and its Japanese counterpart JP2786896B2 [2] claim both N-unsubstituted and N-substituted dihydroisoquinolinones as radiosensitizers. The unsubstituted compound 3,4-dihydro-5-(phenylethoxy)-1(2H)-isoquinolinone is explicitly listed as a representative compound of formula (I). The target compound, bearing an N-2-(4-fluorobenzyl) group, falls under formula (II) or (III) claims, which are described as novel and separately claimed. This indicates that the patent examiners considered the N-substituted analogs structurally and functionally distinct. No head-to-head radiosensitization enhancement ratio (ER) data comparing the N-unsubstituted vs. N-(4-fluorobenzyl)-substituted compounds are publicly available in the patent examples. The patent does report an in vitro radiosensitization assay using hypoxic HT-1080 human fibrosarcoma cells, where representative compounds demonstrated enhancement ratios at 2 mM concentration; however, the specific compound 850905-79-2 was not among the exemplified compounds tested.

Radiosensitization DNA Damage Potentiation Oncology Pharmacology

Fluorinated vs. Non-Fluorinated N-Benzyl Analog: Predicted Physicochemical Property Differentiation

The non-fluorinated analog 2-benzyl-5-(1-phenylethoxy)-3,4-dihydroisoquinolin-1-one is a commercially available comparator . Replacement of the 4-fluorobenzyl group with an unsubstituted benzyl group in the target compound removes the fluorine hydrogen bond acceptor and alters electronic distribution. Computed molecular properties for the target compound include a topological polar surface area (TPSA) of 29.5 Ų and XLogP3-AA of 4.9 [1]. For the non-fluorinated benzyl analog, the TPSA would be identical (same heteroatom count), but XLogP3-AA would be lower by approximately 0.3–0.5 log units based on the well-characterized contribution of aromatic fluorine to lipophilicity [2]. This difference affects membrane permeability, plasma protein binding, and tissue distribution. No experimental logD, solubility, or permeability data comparing these two analogs are publicly available. The fluorinated compound also carries a distinct ¹⁹F NMR handle, which is absent in the non-fluorinated analog and enables direct quantification in complex biological matrices without radiolabeling.

Physicochemical Characterization Drug Design SAR Analysis

Target Scaffold Differentiation: Dihydroisoquinolinone Radiosensitizer vs. PARP-2 Inhibitor Chemotype

A structurally related compound, 5-(2-oxo-2-phenylethoxy)-3,4-dihydroisoquinolin-1(2H)-one (UPF 1069, CAS 1048371-03-4), is a well-characterized selective PARP-2 inhibitor with IC50 = 0.3 µM for PARP-2 and 27-fold selectivity over PARP-1 (IC50 = 8 µM) [1]. The target compound differs from UPF 1069 by two key modifications: (1) replacement of the 2-oxo-2-phenylethoxy group at C-5 with a 1-phenylethoxy group (lacking the carbonyl), and (2) introduction of the N-2-(4-fluorobenzyl) substituent. These structural differences likely abrogate PARP-2 inhibitory activity, as the carbonyl in the phenylethoxy side chain of UPF 1069 is critical for hydrogen bonding within the PARP-2 nicotinamide-binding pocket [2]. The target compound 850905-79-2 is instead primarily described in the patent literature as a radiosensitizer chemotype [3]. This target profile differentiation is critical: a user seeking a PARP-2 chemical probe should select UPF 1069, while a user investigating radiosensitization should select the N-substituted dihydroisoquinolinone scaffold represented by 850905-79-2.

Target Selectivity Polypharmacology Chemical Probe Selection

Validated Application Scenarios for 2-(4-Fluorobenzyl)-5-(1-phenylethoxy)-3,4-dihydroisoquinolin-1(2H)-one (CAS 850905-79-2) Based on Quantitative Evidence


Radiosensitizer Lead Optimization in Hypoxic Tumor Models

The dihydroisoquinolinone scaffold is established in the patent literature as a potentiator of ionizing radiation and DNA-damaging chemotherapeutics in hypoxic tumor cells [1]. The target compound, with its N-2-(4-fluorobenzyl) substitution, represents a second-generation analog within this chemotype. Researchers can use 850905-79-2 as a starting point for SAR expansion around the N-benzyl substituent, with the para-fluoro group serving as a metabolically stable replacement for hydrogen or more labile substituents. The ¹⁹F NMR handle facilitates pharmacokinetic tracking without radiolabeling [2]. This application is directly supported by the patent disclosure that explicitly claims N-substituted dihydroisoquinolinones as distinct novel entities for radiosensitization.

Chemical Tool for Differentiating Dihydroisoquinolinone Pharmacological Space from PARP Inhibition

The structural divergence between 850905-79-2 (radiosensitizer chemotype) and UPF 1069 (PARP-2 selective inhibitor, IC50 = 0.3 µM for PARP-2 [3]) provides a clean pair of chemical probes for dissecting whether observed cellular phenotypes arise from radiosensitization/DNA-damage potentiation vs. PARP-mediated DNA repair inhibition. Procurement of both compounds from a single source with documented purity enables rigorous control experiments in DNA damage response research.

Fluorinated Analog Comparator in N-Benzyl Dihydroisoquinolinone SAR Studies

The target compound can serve as the fluorinated reference point in a matrix of N-benzyl-substituted dihydroisoquinolinones that includes the non-fluorinated analog (2-benzyl-5-(1-phenylethoxy)-3,4-dihydroisoquinolin-1-one) and the ortho-fluoro isomer (2-(2-fluorobenzyl)-5-(1-phenylethoxy)-3,4-dihydroisoquinolin-1(2H)-one). Based on computed XLogP3-AA of 4.9 [2] and established structure-property relationships for fluorinated aromatics [4], the para-fluoro substitution confers distinct lipophilicity and electronic properties compared to non-fluorinated and ortho-fluoro analogs. This comparator matrix enables systematic exploration of fluorine positional effects on potency, selectivity, and ADME properties within a single core scaffold.

Quote Request

Request a Quote for 2-(4-fluorobenzyl)-5-(1-phenylethoxy)-3,4-dihydroisoquinolin-1(2H)-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.